

Technical Guide: In Vivo Inhibition of LRRK2 by PFE-360

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This document provides a comprehensive technical overview of the in vivo inhibition of Leucine-Rich Repeat Kinase 2 (LRRK2) by the small molecule inhibitor **PFE-360** (PF-06685360). It is intended for researchers, scientists, and professionals in the field of drug development, particularly those focused on neurodegenerative diseases like Parkinson's Disease.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **PFE-360** as a LRRK2 inhibitor based on preclinical in vivo studies.

Table 1: Potency and Pharmacodynamic Profile of PFE-360



Parameter	Value	Species	Notes	Source(s)
In Vivo IC50	2.3 nM	Rat	Mean inhibitory concentration determined in vivo.	
In Vitro IC50	~6 nM	-	Potency for LRRK2 kinase inhibition in vitro.	_
Target Engagement Marker	Ratio of pSer935-LRRK2 to Total LRRK2	Rat	A ratio <0.1 indicates full target engagement and inhibition.	
Substrate Marker	Ratio of pThr73- Rab10 to Total Rab10	Rat	IC50 for Rab10 phosphorylation inhibition is the same as for LRRK2-pSer935.	
Theoretical Brain Concentration for 99% Inhibition	23 nM	Rat	Calculated unbound concentration of PFE-360 in the brain.	

Table 2: Preclinical Dosing and Pharmacokinetic Parameters

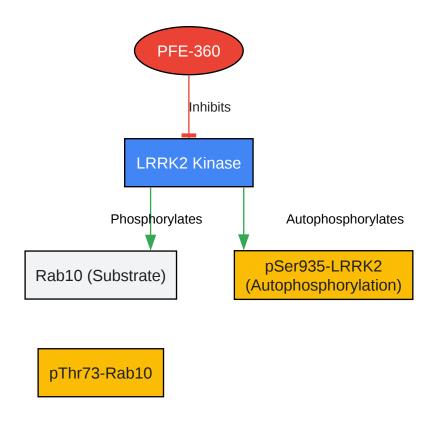


Parameter	Value	Species	Administrat ion	Notes	Source(s)
Dosing Regimen	7.5 mg/kg, BID	Rat	Oral Gavage	Provides full LRRK2 inhibition for 1-10 hours and ~50% at 12 hours post-dose.	
Dosing Regimen	4 mg/kg, BID	Rat	Oral Gavage	Lower dose also studied for pharmacokin etics and pharmacodyn amics.	
Serum Half- life (t½)	~1.3 - 2.8 hours	Rat	Oral	Reflects rapid metabolism.	
Chronic Study Duration	10-12 weeks	Rat	Oral Gavage	Used to assess long- term effects of LRRK2 inhibition.	

LRRK2 Signaling and Inhibition by PFE-360

LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. Its kinase activity is implicated in the pathophysiology of Parkinson's Disease. LRRK2 phosphorylates a subset of Rab GTPase proteins, with Rab10 being a key validated substrate. The kinase activity of LRRK2 also leads to its own autophosphorylation at multiple sites, including Serine 935 (pSer935). **PFE-360** is a potent, selective, and brain-penetrant ATP-competitive inhibitor that blocks the kinase function of LRRK2. This inhibition prevents the phosphorylation of Rab substrates and reduces LRRK2 autophosphorylation, both of which serve as critical biomarkers for assessing the compound's target engagement in vivo.





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Caption: PFE-360 inhibits LRRK2 kinase, blocking substrate and autophosphorylation.

Key Experimental Protocols

The determination of **PFE-360**'s in vivo IC50 and target engagement relies on specific preclinical experimental workflows.

Animal Model and Dosing

- Model: Female Sprague Dawley rats, typically weighing 225-250g, are commonly used.
- Compound Formulation: **PFE-360** is prepared in a suitable vehicle for oral administration.
- Administration: The compound is administered via oral gavage. A typical dosing schedule for chronic studies is 7.5 mg/kg twice daily (BID) with a 12-hour interval to maintain target inhibition.

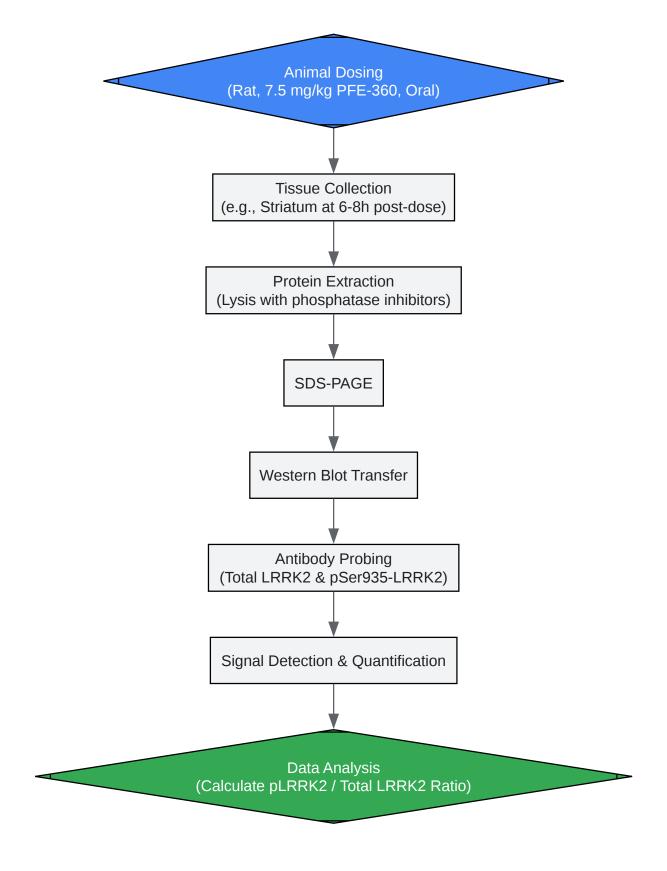


Measurement of LRRK2 Target Engagement

The primary method for quantifying LRRK2 inhibition in vivo is by measuring the phosphorylation status of LRRK2 and its substrates in tissue samples.

- Tissue Collection: Animals are euthanized at defined time points following the final dose (e.g., 6-8 hours post-dose) to assess target engagement. Brain regions, such as the striatum, are rapidly dissected and frozen.
- Protein Extraction: Tissue samples are homogenized in lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
- Western Blotting:
 - Protein concentrations of the lysates are determined using a standard assay (e.g., BCA).
 - Equal amounts of protein are separated by molecular weight using SDS-PAGE.
 - Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
 - The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total LRRK2 and phosphorylated LRRK2 (pSer935).
 - Following washing, the membrane is incubated with a secondary antibody conjugated to a reporter (e.g., HRP).
 - The signal is detected via chemiluminescence, and band intensities are quantified using densitometry software.
- Data Analysis: The level of LRRK2 inhibition is determined by calculating the ratio of the pSer935-LRRK2 signal to the total LRRK2 signal. This ratio is then compared between vehicle-treated and PFE-360-treated animals.





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Caption: Experimental workflow for assessing **PFE-360** target engagement in vivo.



Conclusion

PFE-360 is a well-characterized LRRK2 inhibitor with a potent in vivo IC50 of 2.3 nM in rats. Its mechanism of action and pharmacodynamic effects have been thoroughly investigated using robust preclinical protocols. The phosphorylation of LRRK2 at Ser935 and its substrate Rab10 at Thr73 are established, quantifiable biomarkers for assessing target engagement. While **PFE-360** has been instrumental in preclinical studies, on-target effects in peripheral organs such as the lungs and kidneys have been noted, highlighting the importance of careful safety and toxicology assessments for all LRRK2 inhibitors in development. The data and methodologies presented here provide a foundational guide for researchers working on the development of LRRK2-targeting therapeutics.

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